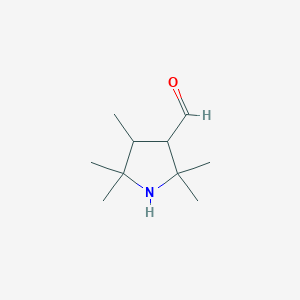

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde

Descripción

Propiedades

Número CAS |

77211-19-9 |

|---|---|

Fórmula molecular |

C10H19NO |

Peso molecular |

169.26 g/mol |

Nombre IUPAC |

2,2,4,5,5-pentamethylpyrrolidine-3-carbaldehyde |

InChI |

InChI=1S/C10H19NO/c1-7-8(6-12)10(4,5)11-9(7,2)3/h6-8,11H,1-5H3 |

Clave InChI |

YUPVAJWWKRYZCW-UHFFFAOYSA-N |

SMILES canónico |

CC1C(C(NC1(C)C)(C)C)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,4,5,5-Pentamethylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

Substitution: The methyl groups on the pyrrolidine ring can undergo substitution reactions with electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 2,2,4,5,5-Pentamethylpyrrolidine-3-carboxylic acid.

Reduction: 2,2,4,5,5-Pentamethylpyrrolidine-3-methanol.

Substitution: Various substituted pyrrolidines depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrrolidine ring’s steric and electronic properties also play a role in its interactions with biological molecules.

Comparación Con Compuestos Similares

Structural and Functional Group Analogues

(a) Indole Carbaldehyde

- Structure : Indole carbaldehyde consists of a bicyclic indole ring (benzene fused to pyrrole) with a formyl group attached. Unlike the saturated pyrrolidine in the target compound, indole is aromatic.

- Reactivity : The electron-rich indole ring may enhance the electrophilicity of the aldehyde group compared to the sterically hindered pyrrolidine derivative. This difference influences reactivity in nucleophilic additions or condensations.

- Applications : Indole carbaldehydes are precursors to bioactive molecules, including tryptophan derivatives and pharmaceuticals targeting serotonin pathways .

(b) Thiophene-2-carbaldehyde

- Structure : A thiophene ring (five-membered sulfur heterocycle) with a formyl group at the 2-position. The unsaturated thiophene ring introduces conjugation, contrasting with the saturated pyrrolidine.

- This property is exploited in synthesizing imidazo[4,5-g]quinazolines, as seen in reactions with amines .

- Applications : Used in agrochemicals and materials science due to sulfur’s electronic contributions .

(c) Benzaldehyde

- Structure : A simple aromatic aldehyde (C₆H₅CHO) without heterocyclic components.

- Reactivity : The benzene ring withdraws electrons via resonance, increasing the aldehyde’s electrophilicity. This contrasts with the electron-donating methyl groups in the target compound, which may reduce electrophilicity.

- Applications : Industrial solvent and precursor to dyes, perfumes, and pharmaceuticals. UN 1990 classifies it as a hazardous material due to flammability .

(d) 2-Mercaptobenzimidazole Carbaldehyde

- Structure : A benzimidazole ring (fused benzene and imidazole) with a formyl group and a thiol (-SH) substituent.

- Reactivity : The thiol group enables disulfide bond formation, while the aldehyde participates in Schiff base synthesis. This dual functionality is absent in the target compound.

- Applications : Used to synthesize Schiff bases with antioxidant activity, as demonstrated in DPPH radical scavenging assays .

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Reactivity and Stability Considerations

- Steric Effects : The methyl groups in the target compound may hinder nucleophilic attacks on the aldehyde, reducing its reactivity compared to benzaldehyde or thiophene-2-carbaldehyde.

- Electronic Effects : Electron-donating methyl groups could destabilize the aldehyde’s electrophilic carbon, contrasting with benzaldehyde’s electron-withdrawing aryl group.

- Biological Activity : While 2-mercaptobenzimidazole carbaldehyde derivatives exhibit antioxidant properties, the target compound’s bioactivity remains unexplored but could be inferred from pyrrolidine-based drug candidates .

Actividad Biológica

2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde (CAS No. 77211-19-9) is a compound with a unique structure that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 165.26 g/mol. The structure features a pyrrolidine ring with multiple methyl substitutions and an aldehyde functional group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The aldehyde group can participate in nucleophilic addition reactions with amino acids in enzyme active sites, potentially inhibiting enzymatic activity.

- Receptor Modulation : The compound may interact with neurotransmitter receptors due to its structural similarity to known neuroactive compounds.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Overview

Recent studies and reviews have highlighted several aspects of the biological activity of this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antioxidant | Reduces oxidative stress in cellular models. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines. |

| Neuroprotective | Potentially protects neuronal cells from apoptosis under stress conditions. |

Case Studies

- Antimicrobial Activity : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.

- Cytotoxicity Assay : In vitro cytotoxicity assays using human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Cell viability assays indicated that concentrations above 50 µM significantly reduced cell survival rates.

- Neuroprotective Effects : Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in reduced markers of apoptosis and improved cell viability compared to untreated controls.

Research Findings

Recent literature emphasizes the potential therapeutic applications of this compound:

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing more complex molecules with enhanced biological activities.

- Drug Development : Ongoing research aims to explore its efficacy as a lead compound for developing new antimicrobial or anticancer agents.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,2,4,5,5-Pentamethylpyrrolidine-3-carbaldehyde, and how should its purity be validated?

Answer:

The synthesis typically involves multi-step organic reactions, such as alkylation of pyrrolidine derivatives followed by selective oxidation to introduce the carbaldehyde group. Key steps include:

- Methylation : Sequential alkylation using methyl halides under controlled basic conditions to achieve the 2,2,4,5,5-pentamethyl substitution pattern.

- Oxidation : Use of mild oxidizing agents (e.g., Swern or TEMPO-mediated oxidation) to avoid over-oxidation of the aldehyde group.

Characterization : - Spectroscopy : Combine H/C NMR to confirm substitution patterns and aldehyde proton resonance (δ ~9-10 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring.

- Chromatography : HPLC or GC-MS to verify purity (>98% by area normalization).

Reference : Similar protocols for pyrrolidine derivatives are validated in hyper-condensation studies .

Basic: How does the steric environment of this compound influence its reactivity in nucleophilic addition reactions?

Answer:

The pentamethyl substitution creates significant steric hindrance around the carbaldehyde group, which:

- Slows Kinetics : Reduces accessibility for bulky nucleophiles (e.g., Grignard reagents).

- Directs Regioselectivity : Favors reactions with small, agile nucleophiles (e.g., cyanide) at the aldehyde position.

Methodological Insight : - Kinetic Studies : Monitor reaction progress via in situ FTIR or H NMR to track aldehyde consumption.

- Computational Modeling : Use density functional theory (DFT) to visualize steric maps and transition states .

Advanced: How can computational reaction path search methods optimize the synthesis of derivatives of this compound?

Answer:

Quantum chemical calculations (e.g., DFT or ab initio methods) combined with automated reaction path search algorithms (e.g., AFIR or GRRM) can:

- Predict Intermediate Stability : Identify low-energy pathways for functionalization (e.g., aldol condensations).

- Screen Solvent Effects : Simulate solvation models to optimize reaction media (polar aprotic vs. nonpolar).

Workflow :

Pre-screening : Use ICReDD’s computational-experimental feedback loop to narrow viable reaction conditions.

Validation : Cross-check predicted pathways with small-scale experiments (mg-scale) .

Advanced: How can contradictions in reported reactivity data for this compound be systematically resolved?

Answer:

Discrepancies often arise from unaccounted variables (e.g., trace impurities, solvent effects). A structured approach includes:

- Multi-Technique Analysis : Combine kinetic profiling (UV-Vis), spectroscopic monitoring, and mass spectrometry to identify side products.

- Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., temperature, catalyst loading) influencing reactivity .

- Cross-Validation : Compare results across labs using standardized protocols (e.g., ISO guidelines).

Advanced: What strategies are effective for using this compound as a chiral ligand in asymmetric catalysis?

Answer:

The rigid pyrrolidine backbone and aldehyde functionality make it a candidate for transition-metal coordination or organocatalysis.

- Ligand Screening : Test derivatives (e.g., imine or hydrazone complexes) in model reactions (e.g., asymmetric aldol).

- Steric Tuning : Introduce substituents at non-methyl positions to modulate enantioselectivity.

- Mechanistic Probes : Use H NMR titration or XANES spectroscopy to study metal-ligand binding dynamics .

Advanced: What reactor design considerations are critical for scaling up reactions involving this thermally sensitive aldehyde?

Answer:

- Temperature Control : Use microreactors or continuous flow systems to manage exothermicity and prevent decomposition.

- Mixing Efficiency : Optimize impeller design (e.g., Rushton turbines) to ensure homogeneous reagent distribution.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.